molecular formula C28H25BrN2O3 B11548852 ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11548852
M. Wt: 517.4 g/mol
InChI Key: SPHQOXBEMAUMMY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Alkylation: Addition of the 2-cyano-2,2-diphenylethyl group to the indole core.

    Esterification: Formation of the ethyl ester group at the 3rd position of the indole ring.

    Methoxylation: Introduction of the methoxy group at the 5th position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Use of acidic or basic conditions to facilitate the breakdown of the ester group.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for drug discovery and development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

    Signal Transduction: Modulation of signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.

    Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide: Has an amide group instead of an ester group.

    Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate: Has a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25BrN2O3

Molecular Weight

517.4 g/mol

IUPAC Name

ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C28H25BrN2O3/c1-4-34-27(32)26-21-15-25(33-3)22(29)16-23(21)31(2)24(26)17-28(18-30,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16H,4,17H2,1-3H3

InChI Key

SPHQOXBEMAUMMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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